2-(ethylsulfanyl)acetaldehyde
Description
2-(Ethylsulfanyl)acetaldehyde is an organosulfur compound with the molecular formula C₄H₈OS, featuring an aldehyde group (-CHO) and a thioether (-S-C₂H₅) moiety at the second carbon. This compound serves as a precursor in synthetic chemistry, particularly in the development of thiosemicarbazide and triazole derivatives with notable antioxidant properties .
Properties
CAS No. |
33672-79-6 |
|---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanethiol with acetaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the ethanethiol acting as a nucleophile and attacking the carbonyl carbon of the acetaldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(Ethylsulfanyl)ethanol.
Substitution: Various substituted acetaldehyde derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
2-(Methylsulfanyl)acetaldehyde
- Structure : CH₃-S-CH₂-CHO
- CAS Number : 23328-62-3
- Key Differences: The methyl group (vs. Applications: Primarily used as a flavoring ingredient due to its milder odor profile compared to the ethyl variant .
(Z)- and (E)-DMCHA Aldehydes
- Structures : Cyclic aldehydes with 3,3-dimethylcyclohexylidene groups.
- Key Differences: The cyclic framework enhances stability and specificity in biological systems. Applications: Serve as pheromones in beetles (e.g., Anthonomus grandis, Pityogenes quadridens), where structural rigidity is critical for receptor binding .
Acetaldehyde
- Structure : CH₃-CHO
- Key Differences :
Table 1: Structural and Functional Comparison
Table 2: Antioxidant Activity of Derivatives
| Compound (Derivative) | DPPH IC₅₀ (µg/mL) | FRAP (µM/100 g) | Reference |
|---|---|---|---|
| 2-(Ethylsulfanyl) derivative 3 | 0.22 | 3054 | |
| Gallic acid (standard) | 1.2 | - | |
| Ascorbic acid (standard) | - | 1207 |
Key Findings :
- The ethylsulfanyl group in derivative 3 enhances antioxidant efficacy, outperforming gallic acid in radical scavenging (IC₅₀: 0.22 vs. 1.2 µg/mL) and ascorbic acid in reducing power (3054 vs. 1207 µM/100 g) .
- The ethyl chain likely improves lipid solubility, facilitating membrane penetration and electron donation.
Biological Activity
2-(Ethylsulfanyl)acetaldehyde, an organic compound with the molecular formula C4H8OS, is characterized by an ethylsulfanyl group attached to an acetaldehyde structure. This compound has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
- Molecular Formula : C4H8OS
- Molecular Weight : 104.17 g/mol
- IUPAC Name : 2-ethylsulfanylacetaldehyde
- Canonical SMILES : CC(S)C=O
The biological activity of this compound is primarily attributed to its ability to interact with biological nucleophiles. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that may alter their activity. Additionally, the compound's ethylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Key Mechanisms:
- Covalent Bond Formation : Interactions with primary nitrogen groups on lysine residues in proteins.
- Redox Activity : Influences cellular redox states and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
- Antifungal Properties : It demonstrates activity against certain fungal species.
- Potential Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth through alkylating mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Key Differences |
|---|---|---|
| Acetaldehyde | H3C-CHO | Lacks the ethylsulfanyl group; less reactive |
| 2-(Methylsulfanyl)acetaldehyde | H3C-S-CH2-CHO | Contains a methylsulfanyl group; different reactivity |
| 2-(Propylsulfanyl)acetaldehyde | H3C-CH2-CH2-S-CH2-CHO | Contains a propylsulfanyl group; steric effects |
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
- Antifungal Studies : In vitro tests have shown that this compound can inhibit the growth of various fungi, including Candida species, suggesting potential applications in treating fungal infections.
- Antitumor Potential : Preliminary findings indicate that this compound may act as an alkylating agent, which could lead to apoptosis in cancer cells. Further research is needed to elucidate its full potential in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
